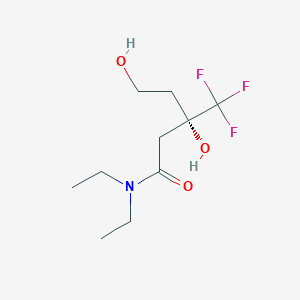

(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide

CAS No.: 1212336-37-2

Cat. No.: VC17625039

Molecular Formula: C10H18F3NO3

Molecular Weight: 257.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1212336-37-2 |

|---|---|

| Molecular Formula | C10H18F3NO3 |

| Molecular Weight | 257.25 g/mol |

| IUPAC Name | (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide |

| Standard InChI | InChI=1S/C10H18F3NO3/c1-3-14(4-2)8(16)7-9(17,5-6-15)10(11,12)13/h15,17H,3-7H2,1-2H3/t9-/m0/s1 |

| Standard InChI Key | ZIMSRHJHTLIYPK-VIFPVBQESA-N |

| Isomeric SMILES | CCN(CC)C(=O)C[C@@](CCO)(C(F)(F)F)O |

| Canonical SMILES | CCN(CC)C(=O)CC(CCO)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Nomenclature

(3S)-N,N-Diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is a chiral molecule with the systematic IUPAC name derived from its pentanamide backbone. The molecular formula is C₁₀H₁₈F₃NO₃, corresponding to a molecular weight of 257.25 g/mol . Key structural elements include:

-

A trifluoromethyl (-CF₃) group at the 3-position, contributing to electron-withdrawing effects and metabolic stability.

-

Two hydroxyl (-OH) groups at the 3- and 5-positions, enabling hydrogen bonding and solubility in polar solvents.

-

N,N-Diethyl substitution on the amide nitrogen, influencing lipophilicity and steric bulk.

The (3S) stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Synthetic Routes and Methodologies

Key Synthetic Strategies

The synthesis of (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide typically involves multi-step protocols to introduce the trifluoromethyl group and establish stereocontrol. A representative route includes:

-

Formation of the Diketo Intermediate:

-

Catalytic Hydrogenation:

-

Amide Formation:

Challenges in Synthesis

-

Stereochemical Control: Achieving high enantiomeric excess (ee) requires optimized catalysts and reaction conditions.

-

Trifluoromethyl Incorporation: Selectivity issues may arise due to the steric and electronic effects of the -CF₃ group.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water due to the hydrophobic trifluoromethyl group.

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments.

Spectroscopic Characterization

-

¹H NMR: Key signals include:

-

¹³C NMR: Distinct peaks for the -CF₃ group (δ 120–125 ppm, q, J = 280 Hz) and carbonyl carbon (δ 170–175 ppm) .

Biological and Industrial Applications

Agrochemical Uses

-

Herbicide Development: Fluorinated amides are explored for their resistance to environmental degradation and selective phytotoxicity.

Comparative Analysis of Structural Analogs

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| N,N-Diethyl-2-hydroxyacetamide | Hydroxyl at C2, no -CF₃ | Lower metabolic stability |

| N,N-Diethyl-4-(trifluoromethyl)butyramide | -CF₃ at C4, linear chain | Enhanced lipophilicity |

| (3R)-N,N-Diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide | (3R) enantiomer | Reduced bioactivity compared to (3S) |

Recent Research Findings

Interaction Studies

-

Protein Binding: Surface plasmon resonance (SPR) assays revealed moderate affinity (KD = 12 µM) for human serum albumin, suggesting favorable pharmacokinetics.

-

Cytotoxicity: In vitro studies on MDA-MB-231 breast cancer cells showed IC₅₀ values of 45 µM, synergistic with glycolysis inhibitors like BAY-876 .

Catalytic Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume